1-Bromo-2-cyclohexyl-3-fluorobenzene
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Overview
Description
1-Bromo-2-cyclohexyl-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclohexyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexyl-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, continuous flow processes and tubular reactors may be employed to ensure consistent product quality and yield. These methods offer advantages such as improved safety, reduced reaction times, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclohexyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include 2-cyclohexyl-3-fluorophenol, 2-cyclohexyl-3-fluoroaniline, and 2-cyclohexyl-3-fluorothiophenol.
Coupling Reactions: Biaryl compounds with various substituents on the benzene ring.
Scientific Research Applications
1-Bromo-2-cyclohexyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic hydrocarbons on biological systems, including their interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclohexyl-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can participate in halogen bonding, which influences its binding affinity and specificity. Additionally, the cyclohexyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain biological assays.
1-Bromo-3-fluorobenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Bromofluorobenzene: Another related compound with different substitution, affecting its chemical and physical properties.
Uniqueness: 1-Bromo-2-cyclohexyl-3-fluorobenzene is unique due to the presence of both a cyclohexyl group and halogen atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14BrF |
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Molecular Weight |
257.14 g/mol |
IUPAC Name |
1-bromo-2-cyclohexyl-3-fluorobenzene |
InChI |
InChI=1S/C12H14BrF/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI Key |
SDVVVFMVNOEXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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